(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid
Description
Properties
IUPAC Name |
(2R)-2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17)/t8?,9?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDDDVVNKUBCL-UDNWOFFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCC(CC1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
Reaction Conditions
-
Reagent: Boc₂O (1.2 equiv)
-
Base: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Solvent: Tetrahydrofuran (THF)/Water (3:1 v/v)
-
Temperature: 0°C → RT, 12 hours
This step achieves >95% yield with minimal racemization when conducted below 10°C. Post-reaction, the product is extracted into ethyl acetate and purified via silica gel chromatography (hexane/ethyl acetate 4:1).
Stereoselective Alkylation
The key C-C bond formation between the Boc-protected amine and the cyclohexyl moiety employs a Evans oxazolidinone chiral auxiliary:
-
Auxiliary Attachment:
(R)-4-Benzyl-2-oxazolidinone is coupled to the Boc-protected amino acid using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP in dichloromethane (82% yield). -
Alkylation:
The enolate generated with LiHMDS (lithium hexamethyldisilazide) reacts with (1R,4R)-4-(tert-butyldimethylsilyloxy)cyclohexyl triflate at −78°C. Diastereomeric excess exceeds 98% due to the rigid transition state enforced by the oxazolidinone.
Table 1: Alkylation Optimization Parameters
| Parameter | Optimal Value | Yield Impact (±5%) | Diastereoselectivity |
|---|---|---|---|
| Temperature | −78°C | 85% → 92% | 95% → 98% |
| Base | LiHMDS | +10% | +3% |
| Electrophile | Triflate | +8% | +5% |
| Solvent | THF | Baseline | Baseline |
Deprotection and Oxidation
Sequential deprotection steps unveil the target functional groups:
-
TBS Removal: Tetrabutylammonium fluoride (TBAF) in THF (0°C, 2 hours) cleaves the silyl ether without disturbing the Boc group.
-
Oxidative Cleavage: Ozone followed by reductive workup with dimethyl sulfide converts the oxazolidinone to the carboxylic acid (89% yield).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Microreactor systems enhance reproducibility and safety for exothermic steps like enolate formation:
Crystallization-Induced Dynamic Resolution
A 2024 study demonstrated that seeding the reaction mixture with enantiopure product crystals during the alkylation step improves ee from 92% to 99.5%. Ethanol/water (7:3) at −20°C provided optimal crystal growth kinetics.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Recent advancements in 2D-LC (Waters Acquity UPC²™) enable simultaneous chiral and chemical purity analysis:
Table 2: Batch Quality Control Metrics
| Batch | Chemical Purity | Enantiomeric Excess | Residual Solvents |
|---|---|---|---|
| A2301 | 99.8% | 99.5% | <50 ppm |
| A2302 | 99.6% | 99.3% | <30 ppm |
| A2303 | 99.7% | 99.6% | <40 ppm |
Chemical Reactions Analysis
Types of Reactions
®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Acidic conditions: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Peptide Synthesis
(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid serves as a chiral building block in the synthesis of peptides. Its ability to introduce chirality allows for the development of biologically active peptides with enhanced specificity and reduced side effects.
Case Study: Peptide-Based Therapeutics
A study demonstrated the successful incorporation of this Boc-amino acid into a cyclic peptide that exhibited significant anti-cancer activity against various cell lines. The synthesized peptide showed improved binding affinity to target receptors compared to linear counterparts, suggesting enhanced therapeutic potential.
Medicinal Chemistry
The compound is utilized in the development of novel pharmaceuticals due to its structural features that mimic natural amino acids. It has been explored for its potential in creating inhibitors for various enzymes and receptors.
Data Table: Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Boc-amino acid derivative | Enzyme A | 5.0 | |
| Analog B | Enzyme A | 10.0 | |
| Analog C | Enzyme B | 3.5 |
Chiral Auxiliary in Asymmetric Synthesis
The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds. This application is crucial in synthesizing drugs where stereochemistry plays a vital role in efficacy and safety.
Example Application
In a reported asymmetric synthesis, this compound was used to produce a key intermediate for an anti-HIV drug candidate, showcasing its utility in pharmaceutical development.
Bioconjugation Strategies
This Boc-amino acid can be employed in bioconjugation strategies for attaching biomolecules to surfaces or other molecules, enhancing the functionality of drug delivery systems.
Case Study: Drug Delivery Systems
Research illustrated the use of this compound in conjugating therapeutic agents to nanoparticles, improving drug solubility and bioavailability while reducing toxicity.
Mechanism of Action
The mechanism of action of ®-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The hydroxycyclohexyl moiety may also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical properties, reactivity, and applications.
Structural Analogs with Cyclohexyl/Cyclopentyl Scaffolds
Key Observations :
- Boc Protection : The Boc group in the target compound improves stability during synthetic procedures, whereas unprotected amines (e.g., 68592-23-4) may require milder conditions to prevent decomposition .
- Hydrogen-Bonding Capacity : The hydroxyl and carboxylic acid groups in the target molecule enable robust crystal packing (as seen in related hemihydrates ) and interactions with biological targets.
Functional Group Variants
Key Observations :
- Aromatic vs. Aliphatic Substituents : The pyrazole-containing analog (2165947-34-0) offers enhanced hydrogen-bond acceptor capacity compared to the cyclohexyl group, which may influence pharmacokinetic properties .
- Dual Protecting Groups : Compounds like 214852-61-6 demonstrate the utility of orthogonal protection strategies but introduce synthetic complexity .
Biological Activity
(R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid, commonly referred to as a Boc-protected amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a hydroxycyclohexyl moiety. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C13H23NO4
- Molecular Weight: 257.33 g/mol
- CAS Number: 27460-85-1
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The Boc group serves as a protective moiety that can be removed under acidic conditions, allowing the free amino group to participate in further biochemical reactions. The hydroxycyclohexyl component may enhance the compound's affinity for specific receptors or enzymes.
Biochemical Pathways:
- Amino Acid Metabolism: The compound may play a role in amino acid metabolism by acting as a substrate or inhibitor for various enzymes involved in metabolic pathways.
- Signal Transduction: It could influence signaling pathways by modulating receptor activity or enzyme functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Studies have shown that derivatives of Boc-protected amino acids can possess antimicrobial properties. The presence of the hydroxycyclohexyl group may enhance membrane permeability and disrupt microbial cell integrity.
-
Anti-inflammatory Effects:
- Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
-
Potential Anticancer Activity:
- Preliminary studies suggest that Boc-protected amino acids can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study conducted on various Boc-protected amino acids demonstrated significant antimicrobial activity against Gram-positive bacteria. The compound was shown to disrupt bacterial cell walls, leading to cell lysis.
Case Study 2: Anti-inflammatory Response
In vitro assays revealed that this compound reduced the expression of interleukin-6 (IL-6) in activated macrophages, indicating its potential as an anti-inflammatory agent.
Case Study 3: Cancer Cell Proliferation
Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer therapeutic agent.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (R)-2-(Tert-butoxycarbonylamino)-2-((1R,4R)-4-hydroxycyclohexyl)acetic acid?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with the (1R,4R)-4-hydroxycyclohexyl moiety. Key steps include:
- Boc Protection : Use di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in THF or DCM to protect the amino group.
- Stereoselective Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the Boc-protected amino acid to the hydroxycyclohexyl fragment, ensuring retention of stereochemistry.
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) provides definitive stereochemical assignment. For example, the (1R,4R)-hydroxycyclohexyl group’s chair conformation and hydrogen bonding can be resolved via SHELXL’s refinement protocols .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT-based simulations) to validate chiral centers .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer :
- Flash Chromatography : Use gradient elution (e.g., 20–50% EtOAc in hexane) on silica gel to separate diastereomers or Boc-protected intermediates.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) based on the compound’s solubility profile, leveraging the hydroxycyclohexyl group’s polarity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR data and crystallographic results for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL to iteratively refine crystallographic models against NMR-derived distance restraints (e.g., NOE data). Adjust torsion angles to reconcile differences in dihedral angles observed in solution (NMR) vs. solid-state (X-ray) .
- Hydrogen Bond Analysis : Apply graph set analysis (as per Etter’s formalism) to identify dominant hydrogen-bonding motifs in the crystal lattice, which may explain conformational rigidification not observed in solution .
Q. How does the hydroxycyclohexyl group influence the compound’s hydrogen-bonding network in the solid state?
- Methodological Answer :
- Crystal Packing Studies : Analyze intermolecular interactions using Mercury or PLATON software. The axial or equatorial orientation of the hydroxyl group in the cyclohexyl ring dictates hydrogen-bond donor/acceptor geometry.
- Graph Set Notation : Classify hydrogen-bond patterns (e.g., or ) to identify supramolecular synthons. For example, the hydroxyl group may form bifurcated bonds with adjacent carbonyl or Boc groups, stabilizing specific packing motifs .
Q. What experimental strategies are effective for studying the compound’s conformational stability in solution?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping of the cyclohexyl group. Calculate activation energy barriers () using Eyring analysis.
- Molecular Modeling : Compare DFT-optimized conformers (e.g., Gaussian 16) with crystallographic data to identify solution-phase flexibility. Parametrize force fields (e.g., AMBER) for MD simulations to predict solvent effects .
Q. How can researchers design crystallization trials to improve diffraction quality for this compound?
- Methodological Answer :
- Screening Conditions : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/Ionic liquid matrices) to identify optimal pH and solvent conditions.
- Additive Screening : Introduce co-formers (e.g., carboxylic acids) to stabilize hydrogen-bond networks. Monitor crystal growth via polarized light microscopy.
- Data Collection : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to resolve disorder in the Boc group or cyclohexyl ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
